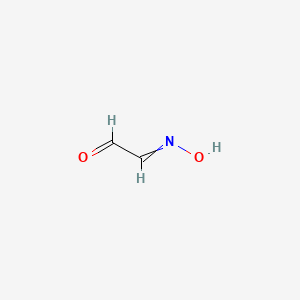
Glyoxalmonoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(Hydroxyimino)acetaldehyde is an organic compound with the chemical formula C2H3NO2. It is also known as ethanedial monooxime. This compound is characterized by the presence of a hydroxyimino group attached to an acetaldehyde moiety. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-2-(Hydroxyimino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of glyoxal with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:
Glyoxal+Hydroxylamine Hydrochloride→(E)-2-(Hydroxyimino)acetaldehyde+Water+Hydrochloric Acid
The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (E)-2-(Hydroxyimino)acetaldehyde may involve continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(Hydroxyimino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-2-(Hydroxyimino)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe for studying enzyme mechanisms and as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a building block for pharmaceuticals.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (E)-2-(Hydroxyimino)acetaldehyde involves its interaction with molecular targets through its hydroxyimino group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions and modulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetaldoxime: Similar in structure but lacks the (E)-configuration.
Glyoxal Oxime: Contains an additional oxime group compared to (E)-2-(Hydroxyimino)acetaldehyde.
Formaldoxime: A simpler oxime with a single carbon atom.
Uniqueness
(E)-2-(Hydroxyimino)acetaldehyde is unique due to its specific (E)-configuration and the presence of both an aldehyde and a hydroxyimino group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research.
Propiedades
Fórmula molecular |
C2H3NO2 |
|---|---|
Peso molecular |
73.05 g/mol |
Nombre IUPAC |
2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H |
Clave InChI |
PRRPUEWAMYRKPC-UHFFFAOYSA-N |
SMILES canónico |
C(=NO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)




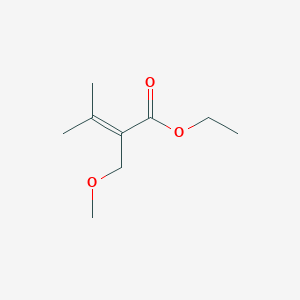

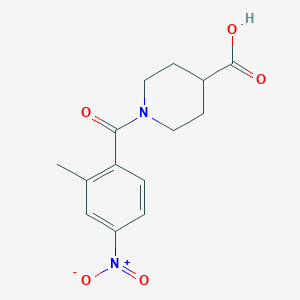
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
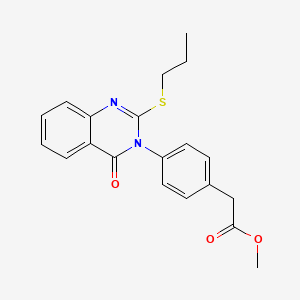
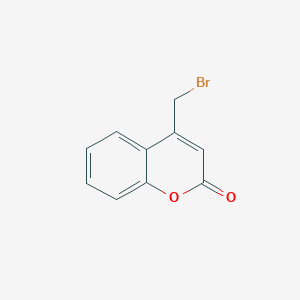

![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
